Ethyl 2-amino-6-ethylbenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-amino-6-ethylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-3-8-6-5-7-9(12)10(8)11(13)14-4-2/h5-7H,3-4,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWPJYTQDURTNEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)N)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60635110 | |
| Record name | Ethyl 2-amino-6-ethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60635110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1108668-13-8 | |
| Record name | Ethyl 2-amino-6-ethylbenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1108668-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-amino-6-ethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60635110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 2 Amino 6 Ethylbenzoate
Esterification of 2-amino-6-ethylbenzoic Acid Precursors
A primary route to obtaining Ethyl 2-amino-6-ethylbenzoate is through the direct esterification of 2-amino-6-ethylbenzoic acid. This approach focuses on the reaction between the carboxylic acid and ethanol (B145695) to form the corresponding ethyl ester.
Fischer Esterification Protocols and Optimization
Fischer-Speier esterification is a classic and widely used method for producing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. byjus.comgeorganics.sk This reversible reaction's equilibrium can be shifted towards the product side by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com
For the synthesis of this compound, this would involve reacting 2-amino-6-ethylbenzoic acid with an excess of ethanol, which also serves as the solvent. operachem.com A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is typically employed to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by the ethanol. byjus.comoperachem.com The reaction is generally conducted under reflux conditions. operachem.com
The general mechanism for Fischer esterification proceeds through several reversible steps:
Protonation of the carbonyl group of the carboxylic acid. masterorganicchemistry.com
Nucleophilic attack by the alcohol on the protonated carbonyl carbon. masterorganicchemistry.com
Proton transfer from the attacking alcohol to one of the hydroxyl groups. masterorganicchemistry.com
Elimination of water to form a protonated ester. masterorganicchemistry.com
Deprotonation to yield the final ester product. masterorganicchemistry.com
Table 1: Reaction Parameters for a Typical Fischer Esterification
| Parameter | Condition |
| Reactants | 2-amino-6-ethylbenzoic acid, Ethanol (excess) |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) |
| Temperature | Reflux |
| Reaction Time | Several hours, monitored for completion |
| Work-up | Neutralization, extraction, and purification |
This table outlines the typical conditions for a laboratory-scale Fischer esterification.
Optimization of the Fischer esterification for sterically hindered substrates like 2-amino-6-ethylbenzoic acid may be necessary. The presence of the ortho-amino and ortho-ethyl groups can impede the approach of the alcohol to the carboxylic acid group. A student attempting to synthesize an ester from 2,4,6-trimethylbenzoic acid and ethanol under acidic conditions failed to obtain any product, highlighting the challenges of steric hindrance. pearson.com To overcome this, prolonged reaction times or more forceful conditions might be required.
Alternative Esterification Strategies for Sterically Hindered Systems
Given the potential for steric hindrance to lower the efficiency of Fischer esterification, alternative methods are often considered for such systems.
Steglich Esterification : This method utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. rsc.org It proceeds under mild, neutral conditions, making it suitable for substrates with acid-sensitive functional groups. rsc.org However, it can be less effective for highly sterically hindered acids. rsc.org
Mitsunobu Reaction : This reaction offers a powerful alternative for ester formation, particularly when other methods fail. researchgate.net It involves the use of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD). researchgate.net The Mitsunobu reaction is known to be effective for the esterification of benzoic acids with phenols and can proceed under mild conditions. researchgate.net
Imidazole-Based Reagents : Imidazole carbamates have been introduced as chemoselective reagents for esterification. organic-chemistry.org These reagents provide a safer alternative to hazardous materials like diazomethane (B1218177) and can produce high yields across a variety of substrates. organic-chemistry.org
Dowex H+/NaI Approach : A method using dried Dowex H+ resin, sometimes in conjunction with sodium iodide (NaI), has proven effective for the esterification of sterically hindered carboxylic acids with alcohols. nih.govacs.org This method offers a green and efficient alternative with simple work-up procedures. acs.org
Table 2: Comparison of Alternative Esterification Methods
| Method | Reagents | Conditions | Advantages |
| Steglich Esterification | DCC, DMAP | Mild, neutral | Good for acid-sensitive substrates |
| Mitsunobu Reaction | PPh₃, DEAD | Mild | Effective for hindered systems |
| Imidazole Carbamates | MImC | Varies | High yields, safer alternative |
| Dowex H+/NaI | Dowex H+, NaI | Mild, reflux | Green, efficient, simple work-up |
This interactive table compares various alternative esterification strategies.
Introduction of the Amino and Ethyl Moieties on the Benzoate (B1203000) Core
An alternative synthetic strategy involves starting with a simpler benzoate core, such as ethyl benzoate, and sequentially introducing the amino and ethyl groups. This requires careful control of regioselectivity to ensure the correct substitution pattern.
Regioselective Functionalization Approaches
Achieving the desired 2-amino-6-ethyl substitution pattern on an ethyl benzoate ring is challenging due to the directing effects of the existing substituents. The ester group is a meta-director, while the amino group is a strong ortho-, para-director.
A plausible, though potentially complex, approach could involve:
Friedel-Crafts Acylation/Alkylation : Introducing an ethyl or acetyl group onto the benzene (B151609) ring. However, Friedel-Crafts reactions on benzoates can be difficult.
Nitration followed by Reduction : Nitration of a substituted benzoate followed by reduction of the nitro group to an amino group is a common strategy. The regioselectivity of the nitration step would be crucial.
Multi-step Synthesis Pathways via Intermediates
More practical and controlled syntheses often rely on multi-step pathways starting from precursors where some of the required functionality is already in place.
A documented route to the precursor 2-amino-6-ethylbenzoic acid starts from 3-nitrophthalic acid. google.com This synthesis involves a regioselective condensation, followed by hydrolysis, decarboxylation, and reduction steps. google.com
Formation of 2-acetyl-6-nitrobenzoic acid : 3-Nitrophthalic acid is converted in high yield to 2-acetyl-6-nitrobenzoic acid. google.com
Reduction to 2-amino-6-ethylbenzoic acid : The reduction of 2-acetyl-6-nitrobenzoic acid to 2-amino-6-ethylbenzoic acid is a key step. google.com This reduction can proceed through intermediates like 7-amino-3-hydroxy-3-methylphthalide and 7-amino-3-methylphthalide (B179308). google.com The final reduction step was found to be most effective at a pH of 7 or higher in water or a water-miscible solvent, using a palladium or Raney nickel catalyst. google.com
Once the 2-amino-6-ethylbenzoic acid is synthesized, it can be esterified to this compound using the methods described in section 2.1.
Green Chemistry Considerations in Synthesis
Modern synthetic chemistry places increasing emphasis on "green" or sustainable practices, aiming to reduce waste, use less hazardous materials, and improve energy efficiency. mdpi.com
In the context of synthesizing this compound, several green chemistry principles can be applied:
Use of Greener Solvents : Water is an ideal green solvent due to its non-toxic and non-flammable nature. mdpi.com The successful reduction of 7-amino-3-methylphthalide to 2-amino-6-ethylbenzoic acid in water is a prime example of this. google.com
Catalytic Reagents : The use of catalysts, such as in the Fischer esterification or the Dowex H+ method, is preferable to stoichiometric reagents as they are used in smaller amounts and can often be recycled. byjus.comnih.gov
Solvent-Free Reactions : Mechanochemical grinding and other solvent-free reaction conditions can significantly reduce waste and environmental impact. mdpi.com While not specifically documented for this compound, exploring such methods could be a future research direction.
Flow Chemistry : Continuous flow chemistry offers advantages in terms of safety, efficiency, and scalability, contributing to greener processes. mdpi.com
The development of synthetic methods like the Dowex H+/NaI esterification and the aqueous reduction of phthalide (B148349) intermediates demonstrates a move towards more sustainable routes for producing complex molecules like this compound. nih.govgoogle.com
Solvent-Free or Aqueous Reaction Conditions
The use of water as a solvent in organic synthesis is a key aspect of green chemistry, offering advantages in terms of safety, cost, and environmental impact. The synthesis of 2-amino-6-ethylbenzoic acid, the carboxylic acid precursor to this compound, has been successfully demonstrated in aqueous media.
A patented method details the production of 2-amino-6-ethylbenzoic acid through the reduction of 7-amino-3-methylphthalide or 7-amino-3-hydroxy-3-methylphthalide. google.com A crucial finding of this research was the pronounced effect of pH on the reaction's success. The reduction of the lactone starting material to the desired 2-amino-6-ethylbenzoic acid was found to be highly efficient in water at a pH of 7 or above. google.com Under acidic or neutral conditions, the lactone was resistant to reduction. google.com This suggests a reaction pathway that may proceed through the ring-opened intermediate, 2-amino-6-(1-hydroxy-ethyl)-benzoic acid salt, which is more amenable to reduction. google.com
The reaction can be carried out using either solely water or a mixture of a water-miscible solvent and water. google.com The ability to perform this reduction in an aqueous system highlights a significant advancement towards more sustainable manufacturing processes for this class of compounds.
Table 1: Key Parameters for Aqueous Synthesis of 2-amino-6-ethylbenzoic acid
| Parameter | Condition | Source |
|---|---|---|
| Starting Material | 7-amino-3-methylphthalide or 7-amino-3-hydroxy-3-methylphthalide | google.com |
| Solvent | Water or a mixture of a water-miscible solvent and water | google.com |
| pH | ≥ 7 | google.com |
| Hydrogen Source | Hydrogen gas, formic acid derivatives, cyclohexene | google.com |
| Catalyst | Raney nickel or palladium-based catalysts | google.com |
Catalytic Approaches for Enhanced Efficiency
Catalysis is fundamental to improving the efficiency and selectivity of chemical transformations. In the synthesis of 2-amino-6-ethylbenzoic acid in aqueous media, the choice of catalyst is critical for achieving high yields and purity.
The reduction of 7-amino-3-methylphthalide is a catalytic hydrogenation process. The disclosed method specifies the use of either Raney nickel (RaNi) or palladium-based catalysts, such as palladium on carbon (Pd/C). google.com These catalysts are particularly effective for this reduction at a pH of 7 or higher. google.com According to some embodiments of the method, Raney nickel is a preferred catalyst. google.com
The hydrogen source for this catalytic reduction can be hydrogen gas, formic acid derivatives, or cyclohexene, offering flexibility in the experimental setup. google.com The use of these heterogeneous catalysts simplifies the work-up procedure, as the catalyst can be easily removed from the reaction mixture by filtration. This catalytic approach, performed in an aqueous environment, represents an efficient and scalable route to 2-amino-6-ethylbenzoic acid, which can subsequently be esterified to yield this compound.
Table 2: Catalytic Systems for the Synthesis of 2-amino-6-ethylbenzoic acid
| Catalyst | Hydrogen Source | Solvent System | pH | Source |
|---|---|---|---|---|
| Raney Nickel | Hydrogen gas, formic acid derivatives, cyclohexene | Water or Water/Water-miscible solvent | ≥ 7 | google.com |
Advanced Mechanistic Organic Chemistry and Reactivity Profiles
Nucleophilic Acyl Substitution Reactions of the Ester Group
The ester functional group in ethyl 2-amino-6-ethylbenzoate is a key site for nucleophilic acyl substitution reactions. These reactions involve the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the substitution of the ethoxy group.
Aminolysis Reactions and Amide Formation
Esters can react with ammonia, as well as primary and secondary amines, to form amides in a process known as aminolysis. libretexts.orglibretexts.org This reaction is a type of nucleophilic acyl substitution. libretexts.orgmasterorganicchemistry.com Although the aminolysis of unactivated esters can be a challenging reaction, often requiring high temperatures, it represents a direct pathway to amide synthesis. google.compsu.edu The general mechanism is analogous to the base-promoted hydrolysis of esters. libretexts.org
The reaction between an ester and an amine can be catalyzed by a base. researchgate.net For instance, the direct amidation of ethyl benzoate (B1203000) with morpholine (B109124) can be catalyzed by potassium tert-butoxide. researchgate.net The use of a diol or polyol in the presence of a catalyst can also facilitate the conversion of esters to amides. google.com The by-product of this reaction is an alcohol, which can potentially be recycled, making the process more environmentally friendly. google.com
| Reactants | Conditions | Product | Reference |
| Ethyl benzoate, Morpholine | Potassium tert-butoxide | Morpholino(phenyl)methanone | researchgate.net |
| Ester, Amine | Diol/Polyol catalyst | Amide, Alcohol | google.com |
| Ethyl acetate, (R)-1-phenylethanamine | LiBr, Diethylamine | N-((R)-1-phenylethyl)acetamide | researchgate.net |
Transesterification Dynamics
Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. libretexts.orgdalalinstitute.com This reaction is typically reversible, and to drive the equilibrium towards the desired product, a large excess of the reactant alcohol is often used. libretexts.org
Under acidic conditions, the carbonyl oxygen of the ester is protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. libretexts.org Base-catalyzed transesterification involves the reaction of the ester with an alkoxide. libretexts.org Various catalysts have been developed to facilitate this transformation, including carbene catalysts, which have shown high efficiency in the transesterification of ethyl benzoate with methanol (B129727) at room temperature. researchgate.net Acid/halide cooperative catalysis has also been employed for the transesterification of unactivated esters with both aliphatic alcohols and weakly nucleophilic phenols. rsc.org
| Reactants | Catalyst/Conditions | Product | Reference |
| Ethyl benzoate, Methanol | Carbene catalyst | Methyl benzoate | researchgate.net |
| Methyl benzoate, 1-Hexanol | HOTf/KI, 130°C | n-Hexyl benzoate | rsc.org |
| Ethyl acetate, Methanol | Acid catalyst | Methyl acetate | libretexts.org |
Detailed Hydrolysis Mechanisms (Acid- and Base-Catalyzed)
Ester hydrolysis is the cleavage of an ester into a carboxylic acid and an alcohol, a reaction that can be catalyzed by either an acid or a base. numberanalytics.comlibretexts.org
Acid-Catalyzed Hydrolysis: This reaction is the reverse of Fischer esterification and is an equilibrium process. dalalinstitute.comlibretexts.orgchemistrysteps.com The reaction is typically carried out by heating the ester with a large excess of water and a strong acid catalyst, such as hydrochloric or sulfuric acid. libretexts.orglibretexts.org The mechanism begins with the protonation of the carbonyl oxygen by a hydronium ion, which increases the electrophilicity of the carbonyl carbon. libretexts.orglibretexts.orgyoutube.com A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. libretexts.orgnumberanalytics.com Subsequent proton transfers and elimination of the alcohol regenerate the acid catalyst and yield the carboxylic acid. libretexts.orgyoutube.com Theoretical studies on the hydrolysis of ethyl benzoate have highlighted the crucial role of water molecules in the reaction mechanism. researchgate.net
Base-Catalyzed Hydrolysis (Saponification): This process is effectively irreversible because the carboxylic acid formed is deprotonated by the base to form a carboxylate salt, which is resistant to further nucleophilic attack. chemistrysteps.comquora.com The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, leading to a tetrahedral intermediate. numberanalytics.comnih.gov The carbonyl group then reforms with the expulsion of the alkoxide ion as the leaving group. libretexts.org This alkoxide then deprotonates the newly formed carboxylic acid. libretexts.org The alkaline hydrolysis of ethyl benzoate yields sodium benzoate and ethanol (B145695) when sodium hydroxide is used. quora.com
| Reaction Type | Key Steps | Products | References |
| Acid-Catalyzed Hydrolysis | Protonation of carbonyl, nucleophilic attack by water, formation of tetrahedral intermediate, elimination of alcohol. | Carboxylic acid, Alcohol | libretexts.orgdalalinstitute.comnumberanalytics.comlibretexts.orgchemistrysteps.comlibretexts.orgyoutube.com |
| Base-Catalyzed Hydrolysis | Nucleophilic attack by hydroxide, formation of tetrahedral intermediate, elimination of alkoxide, deprotonation of carboxylic acid. | Carboxylate salt, Alcohol | libretexts.orgnumberanalytics.comchemistrysteps.comquora.comnih.gov |
Reactivity of the Primary Aromatic Amine Functional Group
The primary aromatic amine group in this compound significantly influences the molecule's reactivity, particularly in condensation reactions and electrophilic aromatic substitution.
Condensation Reactions and Imine Formation
Primary aromatic amines can undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases). This reactivity is a cornerstone of the chemical behavior of anilines. While specific studies on the imine formation of this compound are not prevalent in the provided search results, the general reactivity of anilines suggests its capability to participate in such reactions. For example, benzo[h]quinoline (B1196314) derivatives can be synthesized through the condensation of 1-aminonaphthalen-2-yl methanols with various aldehydes.
Electrophilic Aromatic Substitution Patterns and Regioselectivity
The amino group is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. lkouniv.ac.in This is due to the ability of the nitrogen's lone pair to donate electron density into the aromatic ring through resonance, stabilizing the intermediate carbocation (arenium ion) formed during ortho and para attack. lkouniv.ac.in Conversely, the ester group (-COOEt) is a deactivating group and a meta-director due to its electron-withdrawing nature. ucalgary.ca
In this compound, the directing effects of the two substituents are in opposition. The strong activating and ortho-, para-directing amino group would favor substitution at the C4 and C6 positions. However, the C6 position is already occupied by an ethyl group. The ester group, being a meta-director, would direct incoming electrophiles to the C3 and C5 positions relative to its own position, which corresponds to the C3 and C5 positions of the benzene (B151609) ring.
The regioselectivity of electrophilic aromatic substitution on substituted anilines is a well-studied area. For anilines with an electron-withdrawing group in the meta position, the regioselectivity of bromination can be influenced by the polarity of the solvent. thieme-connect.comresearchgate.net The steric hindrance from the ethyl group at the C6 position and the ester group at the C2 position will also play a significant role in determining the final substitution pattern. Generally, the powerful activating effect of the amino group is expected to dominate, directing substitution primarily to the para position (C4), and to a lesser extent, the available ortho position (C3), though steric hindrance might disfavor the latter. The introduction of bulky substituents at the nitrogen of aniline (B41778) has been shown to direct electrophilic substitution to the para position. rsc.org
| Substituent | Effect on Reactivity | Directing Effect | References |
| -NH2 (Amino) | Activating | Ortho, Para | lkouniv.ac.in |
| -COOEt (Ester) | Deactivating | Meta | ucalgary.ca |
| -CH2CH3 (Ethyl) | Activating | Ortho, Para | lkouniv.ac.in |
Intramolecular Interactions and Conformational Effects
A dominant intramolecular interaction in this compound is the hydrogen bond between the hydrogen atom of the amino group and the carbonyl oxygen of the ester. This interaction leads to the formation of a pseudo-six-membered ring, which enhances the planarity of this portion of the molecule. Similar hydrogen bonding patterns are crucial in the supramolecular assembly of related structures. For instance, in studies of 2-[carbamothioyl(2-hydroxyethyl)amino]ethyl benzoate, a combination of intramolecular and intermolecular hydrogen bonds dictates the crystal packing, with significant stabilization energies. nih.govnih.gov The amine-N-H⋯O(carbonyl) hydrogen bond is a key feature that contributes to the formation of stable synthons in the crystal lattice. nih.gov
The presence of two substituents ortho to the ethyl ester group imposes considerable steric hindrance. This is analogous to the conformation observed in Ethyl 2,6-dimethoxybenzoate, where the two ortho-methoxy groups force the ethyl ester substituent to adopt a conformation that is nearly orthogonal to the plane of the aromatic ring. mdpi.com This twisting is a direct consequence of minimizing van der Waals repulsions between the ortho groups and the ester functionality. Such a conformation electronically isolates the carbonyl group from the aromatic ring, thereby inhibiting resonance interactions. mdpi.com
The steric clash between the ortho-amino and ethyl groups also restricts the rotation around the C(aryl)-C(ester) and C(aryl)-N bonds. This restricted rotation can lead to the existence of stable conformers or even atropisomers, which are stereoisomers resulting from hindered rotation around a single bond. The energy barrier for rotation around such bonds can be significant. For example, studies on related molecules with bulky ortho substituents have shown that the energy differences between conformers are substantial enough to allow for the isolation of individual atropisomers at room temperature. nih.gov
The ethyl group itself has a preferred conformation relative to the benzene ring. Computational studies on ethylbenzene (B125841) show that the most stable conformation is when the ethyl chain is oriented orthogonally to the plane of the benzene ring. researchgate.net The rotation of the ethyl group is not free, and there exists a rotational energy barrier.
The interplay of these intramolecular forces—hydrogen bonding and steric hindrance—results in a unique and relatively rigid conformation for this compound. This defined three-dimensional arrangement is critical in understanding its chemical reactivity and potential interactions with other molecules.
Data Tables
Table 1: Representative Torsion and Dihedral Angles in Structurally Related Compounds
| Compound/System | Torsion/Dihedral Angle | Value (°) | Significance |
| Ethyl 2,6-dimethoxybenzoate mdpi.com | O(3')-C(9')-C(1')-C(6') | 88.6(2) | Demonstrates the near-orthogonal orientation of the ester group due to steric hindrance from two ortho-substituents. |
| 2-[Carbamothioyl(2-hydroxyethyl)amino]ethyl benzoate nih.gov | Namine-C-C-O(carbonyl) | 59.09 (12) | Indicates a twisted conformation in a molecule with a flexible side chain containing an ethyl benzoate moiety. |
| 2-[Carbamothioyl(2-hydroxyethyl)amino]ethyl benzoate nih.gov | Dihedral angle between CN2S core and benzene ring | 69.26 (4) | Highlights the non-planar relationship between different parts of the molecule. |
Table 2: Calculated Rotational Energy Barriers in Related Systems
| Molecule/System | Bond | Rotational Barrier (kcal/mol) | Method |
| Ethylbenzene researchgate.net | Csp2-Csp3 (Aryl-Ethyl) | ~1.2 | B3LYP/6-311+G(d,p) |
| Substituted Benzoic Acid Analogues nih.gov | Ar–CO–N | >20 | Torsion Angle Scan (Spartan'20) |
Scientific Data Unvailable for this compound
Following a comprehensive search of available scientific literature and chemical databases, specific experimental spectroscopic and diffraction data for the compound "this compound" could not be located. The required detailed research findings for the sections and subsections outlined in the request—including ¹H NMR, ¹³C NMR, 2D NMR, IR, Raman, and hydrogen bonding analysis—are not present in the public domain or scholarly articles.
While general principles of spectroscopic analysis and data for structurally related compounds (such as ethyl benzoate or ethyl 2-aminobenzoate) are available rsc.orghmdb.calibretexts.orguobasrah.edu.iqhmdb.ca, providing this information would not adhere to the strict requirement of focusing solely on this compound. Generating an article without specific, verifiable data for the target compound would lead to inaccuracies and speculation, failing to meet the standard of a professional and authoritative scientific document.
Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings as the foundational data is absent from the searched sources.
Sophisticated Spectroscopic and Diffraction Based Structural Elucidation
Mass Spectrometry for Molecular Ion and Fragmentation Pathway Analysis
Mass spectrometry provides critical information regarding a molecule's structure by analyzing the mass-to-charge ratio (m/z) of its molecular ion and the fragment ions produced upon ionization. For Ethyl 2-amino-6-ethylbenzoate, electron ionization (EI) mass spectrometry would be expected to yield a distinct fragmentation pattern influenced by its constituent functional groups: the ethyl ester, the primary amine, and the ethyl group on the aromatic ring.
The molecular ion (M⁺) peak for this compound would appear at an m/z corresponding to its molecular weight (C₁₁H₁₅NO₂ = 193.24 g/mol ). The fragmentation pathways are dictated by the stability of the resulting ions and neutrals. In esters, a common fragmentation is the loss of the alkoxy group. pharmacy180.com For this compound, this would involve the loss of an ethoxy radical (•OCH₂CH₃, 45 Da) to form a stable acylium ion at m/z 148. pharmacy180.com
Another characteristic fragmentation for ethyl esters involves a McLafferty rearrangement, where a hydrogen atom from the ethyl chain is transferred to the carbonyl oxygen, leading to the elimination of a neutral ethylene (B1197577) molecule (C₂H₄, 28 Da). pharmacy180.com This would result in a fragment ion corresponding to the benzoic acid radical cation at m/z 165.
The presence of substituents in the ortho position often leads to specific fragmentation patterns known as the "ortho effect." nih.gov In ortho-substituted aminobenzoates, interactions between the vicinal amino and ester groups can initiate unique hydrogen and skeletal rearrangements, generating diverse competing decomposition reactions. nih.gov For instance, in methyl N-methoxycarbonylanthranilate, the ortho isomer shows a characteristic loss of a neutral methanol (B129727) molecule. nih.gov While the specific ortho effects for a 2-amino-6-ethyl substitution are not detailed in the literature, the proximity of the amino and ethyl groups to the ester function would undoubtedly influence the fragmentation cascade, potentially leading to unique ions resulting from interactions between these adjacent groups.
A summary of the predicted primary fragmentation pathways for this compound is presented below.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |
|---|---|---|---|
| 193 | [C₁₁H₁₅NO₂]⁺ | - | Molecular Ion (M⁺) |
| 178 | [C₁₀H₁₂NO₂]⁺ | •CH₃ (15 Da) | Loss of methyl radical from the ethyl substituent |
| 165 | [C₉H₁₁NO₂]⁺• | C₂H₄ (28 Da) | McLafferty Rearrangement |
| 148 | [C₉H₁₀NO]⁺ | •OC₂H₅ (45 Da) | α-cleavage, loss of ethoxy radical |
This table is based on general fragmentation principles for esters and substituted benzoates. pharmacy180.comlibretexts.org
X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing
The molecular geometry of this compound is heavily influenced by steric hindrance from the two ortho substituents (the amino and ethyl groups). In the analogous structure of Ethyl 2,6-dimethoxybenzoate, the presence of two ortho methoxy (B1213986) groups forces the ethyl ester group to adopt a conformation that is nearly perpendicular to the plane of the aromatic ring. mdpi.com This twisting minimizes steric repulsion between the ortho groups and the carbonyl group of the ester. A similar conformation is expected for this compound.
This electronically unfavorable conformation prevents significant resonance interaction between the carbonyl group and the aromatic ring. mdpi.com Consequently, the Ar-C(O) bond distance is expected to be longer than that observed in planar benzoates. For comparison, in Ethyl 2,6-dimethoxybenzoate, this bond length is 1.497(2) Å, which is longer than the average of 1.485(8) Å for planar ethyl benzoate (B1203000) derivatives. mdpi.com
The bond lengths and angles within the benzene (B151609) ring, the amino group, and the ethyl substituents are expected to fall within standard ranges. The C-N bond of the amino group will have a length typical for anilines, and the C-C bonds of the ethyl group will exhibit standard sp³-sp² and sp³-sp³ lengths.
Table 2: Predicted Key Geometric Parameters for this compound (based on Ethyl 2,6-dimethoxybenzoate analog)
| Parameter | Description | Predicted Value (Å or °) | Reference |
|---|---|---|---|
| Ar-C(O) Bond Length | Bond between the aromatic ring and the carbonyl carbon | ~1.50 Å | mdpi.com |
| C-O(ester) Bond Length | Carbonyl carbon to ester oxygen bond | ~1.34 Å | mdpi.com |
| C=O Bond Length | Carbonyl double bond | ~1.21 Å | mdpi.com |
| Ar-N Bond Length | Bond between the aromatic ring and the amino nitrogen | ~1.38 Å |
Values are based on the published crystal structure of Ethyl 2,6-dimethoxybenzoate and general chemical principles. mdpi.com
In contrast, the analogous Ethyl 2,6-dimethoxybenzoate, which lacks hydrogen bond donors, does not exhibit strong intermolecular interactions and shows no evidence of π–π stacking. mdpi.com For this compound, while the steric bulk of the ortho substituents might hinder close packing, the potential for strong N-H···O=C hydrogen bonds is a dominant factor. researchgate.net
Table of Compounds
| Compound Name |
|---|
| This compound |
| Ethyl 2,6-dimethoxybenzoate |
| Methyl N-methoxycarbonylanthranilate |
| Ethyl p-aminobenzoate |
| 2-[Carbamothioyl(2-hydroxyethyl)amino]ethyl benzoate |
Quantum Chemical and Computational Modeling
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to predict the geometry, energetic landscapes, and reactivity of molecules like ethyl 2-amino-6-ethylbenzoate.
Geometry Optimization and Energetic Landscapes
Geometry optimization calculations using DFT, for instance with the B3LYP functional and a 6-31G(d,p) basis set, are performed to find the most stable conformation of this compound. scholarsresearchlibrary.com These calculations determine the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. scholarsresearchlibrary.com The process involves iteratively adjusting the atomic coordinates to minimize the total electronic energy of the molecule. researchgate.net The resulting optimized geometry represents the most probable structure of the molecule in the gas phase. The energetic landscape can be further explored by identifying transition states and other local minima, providing a comprehensive picture of the molecule's conformational flexibility. For analogous molecules like ethyl benzoate (B1203000), the global minimum energy has been calculated to find structural symmetries. scholarsresearchlibrary.com
Frontier Molecular Orbital Theory (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. libretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. wuxibiology.com The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical stability and reactivity of a molecule. wuxibiology.comresearchgate.net A smaller gap generally suggests higher reactivity. researchgate.net For related benzoate structures, DFT calculations have been used to determine these orbital energies and the corresponding gap, which helps in predicting their chemical behavior. researchgate.net
Table 1: Frontier Molecular Orbital Energies (Calculated for a related benzoate structure)
| Orbital | Energy (eV) |
|---|---|
| HOMO | -5.2 |
| LUMO | -1.8 |
| Energy Gap (ΔE) | 3.4 |
Data is for a structurally analogous molecule, ethyl 4-[({2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl}carbonyl)amino]benzoate, and provides an illustrative example of typical values obtained through DFT calculations. smolecule.com
Electrostatic Potential Surface Mapping
Electrostatic potential (ESP) surface maps are valuable for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. walisongo.ac.idmdpi.com The ESP map is generated by calculating the electrostatic potential at various points on the electron density surface. researchgate.net Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. researchgate.net For aromatic compounds like this compound, the ESP map can reveal the influence of the amino and ethyl substituents on the electron distribution of the benzene (B151609) ring. mdpi.com
Vibrational Frequency Calculations and Spectroscopic Correlation
Theoretical vibrational frequencies of this compound can be calculated using DFT methods. scholarsresearchlibrary.com These calculations predict the frequencies of the fundamental modes of vibration, which can be correlated with experimental infrared (IR) and Raman spectra. scholarsresearchlibrary.comresearchgate.net The calculated frequencies are often scaled to better match experimental values, accounting for anharmonicity and other factors not fully captured by the harmonic approximation used in the calculations. researchgate.net This correlation allows for the detailed assignment of spectral bands to specific molecular motions, such as C-H stretches, C=O stretches of the ester group, and N-H stretches of the amino group. mdpi.comvscht.cz For instance, in related esters, the C=O stretch is typically observed in the range of 1715-1750 cm⁻¹. vscht.cz
Ab Initio Computational Methodologies
Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. ru.nl Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can be used to study this compound. scholarsresearchlibrary.com While computationally more demanding than DFT, ab initio methods can provide a higher level of theoretical accuracy for certain properties. For example, comparing the results from HF and DFT calculations can offer a more complete understanding of the electronic structure. scholarsresearchlibrary.com Studies on similar molecules have utilized ab initio calculations to investigate reaction mechanisms and solvation effects. researchgate.net
Molecular Dynamics Simulations for Conformational Sampling in Solution
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules in a solvent environment. nih.govarxiv.org By simulating the movement of atoms over time, MD can explore the conformational landscape of this compound in solution. biorxiv.orgmdpi.com These simulations provide insights into how the solvent affects the molecule's structure and flexibility. Conformational sampling through MD can identify the most populated conformations in solution, which may differ from the gas-phase minimum energy structure due to solute-solvent interactions. researchgate.net This is particularly important for understanding the behavior of the flexible ethyl ester and amino groups.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Ethyl benzoate |
| Ethyl 4-[({2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl}carbonyl)amino]benzoate |
| N-chlorosuccinimide |
| Dichlorohydantoin |
| Trichloroisocyanuric acid |
| Benzene |
| 2,4-dinitrochlorobenzene |
| 2,4-dinitrofluorobenzene |
| 1,3-dinitrobenzene |
| Tetrabutylammonium fluoride |
| Ethyl acetoacetate |
| 2,4,6-trimethyl-phenylamine |
| 1-phenyl-N-(benzomethyl)-N-({1-[(2-benzo-4-methyl-4,5-dihydro-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)methanamine |
| Formaldehyde |
| Methyl acetate |
| N-ethylbenzamide |
| N,N-dimethyltoluamide |
| N-methylbenzamide |
| Epinephrine |
| Perampanel |
| 2-amino-5-chloropyridine |
| 2,6-diaminopyridine |
| Ethyl lactate |
| 2-aminoethanol |
| 2-chloroethanol |
| Ethyl acetate |
| Ethylene (B1197577) |
| 1,3-butadiene |
| 1,3,5-hexatriene |
| 2-amino-substituted λ³,σ²-phosphinines |
| Pyridines |
| Hydroxylphospholene oxide |
| 2-Pyrrolidinone |
| 7-amino-3-methylphthalide (B179308) |
| 7-amino-3-hydroxy-3-methylphthalide |
| 2-amino-6-ethylbenzoic acid |
| 2-amino-6-methoxy benzothiazoleium picrate (B76445) dimethyl sulphoxide |
| 2-amino-1,3-benzothiazole-6-carboxylate |
| 3-amino-propene thial |
| 2-hydrazineylidene-ethane thial |
| Methoxybenzene |
| Cytidine |
| Uracil |
| 1,3-Dimethyluracil |
| Alanine anhydride |
| Amino radical |
| 2,2,2-Trifluoro-1-(difluoromethoxy)ethyl |
| 1-Chloro-2,2-difluoro-2-methoxyethyl |
Transition State Analysis in Reaction Pathways
Transition state analysis is a cornerstone of computational chemistry, providing critical insights into the feasibility and mechanisms of chemical reactions. For a molecule like this compound, computational studies would likely focus on several key reaction pathways, including its synthesis, hydrolysis, and fragmentation.
One area of investigation would be the fragmentation pathways of the corresponding deprotonated molecule in mass spectrometry. Studies on aminobenzoate esters have revealed competitive fragmentation routes, such as alkyl-radical loss and alkene elimination. researchgate.netresearchgate.net For an ortho-substituted ester like this compound, a charge-mediated ortho effect could make the elimination of ethylene a predominant pathway. researchgate.net Density Functional Theory (DFT) calculations would be employed to map the potential energy surface for these reactions, identifying the transition state structures and their corresponding activation energies. For instance, the transition state for the alkene elimination would likely involve a γ-hydrogen transfer, a mechanism that can be meticulously modeled. researchgate.net
Another significant reaction pathway for computational analysis is ester hydrolysis. The base-catalyzed hydrolysis of esters like ethyl benzoate has been studied computationally, with the rate-determining step identified as the initial addition of a hydroxide (B78521) ion to the carbonyl group, forming a tetrahedral intermediate. nih.gov For this compound, DFT calculations could model this transition state, taking into account the electronic effects of the amino and ethyl substituents on the activation barrier. The presence of the ortho-amino group could also lead to intramolecular catalysis, a hypothesis that could be tested by locating the relevant transition state and comparing its energy to the intermolecular pathway.
Furthermore, intramolecular radical addition reactions involving aniline (B41778) derivatives have been a subject of computational investigation. nih.gov Although less common for simple benzoates, such studies provide a framework for how transition states in radical reactions are analyzed using DFT methods like the dispersion-corrected PW6B95-D3 functional, which has shown high accuracy in predicting activation barriers. nih.gov
A hypothetical calculated free-energy profile for a reaction, such as ethylene elimination from deprotonated this compound, would resemble the data presented in the following table, showcasing the relative energies of reactants, transition states (TS), intermediates, and products.
Table 1: Hypothetical Calculated Free Energy Profile for a Reaction Pathway This table is illustrative and not based on published data for the specific compound.
| Species | Relative Gibbs Free Energy (kcal/mol) |
|---|---|
| Reactant (Deprotonated Molecule) | 0.0 |
| Transition State 1 (TS1) | +25.4 |
| Intermediate | +5.2 |
| Transition State 2 (TS2) | +15.8 |
| Products | -10.1 |
Intermolecular Interaction Energy Analysis
The intermolecular interactions of this compound are crucial for understanding its physical properties, crystal packing, and interactions with biological targets or solvents. The primary amino group and the carbonyl oxygen of the ester are key sites for hydrogen bonding.
Computational studies on substituted anilines and their complexes with water provide a model for how the intermolecular interactions of this compound would be analyzed. rsc.orgacs.org Using methods like DFT with a basis set such as 6-311++G(d,p), it's possible to calculate the binding energies of complexes, for instance, with solvent molecules like water or ethanol (B145695). rsc.org The ethyl and amino substituents on the benzene ring would influence the hydrogen bond donating ability of the N-H protons and the hydrogen bond accepting ability of the nitrogen lone pair and the carbonyl oxygen.
Energy decomposition analysis (EDA) is a powerful computational tool used to dissect the total interaction energy into physically meaningful components: electrostatic, exchange-repulsion, polarization, and dispersion forces. Such an analysis for a dimer of this compound or its complex with a solvent molecule would reveal the nature of the stabilizing interactions. For example, in a hydrogen-bonded complex, the electrostatic component is typically dominant.
The table below illustrates the kind of data an energy decomposition analysis would provide for a hypothetical hydrogen-bonded complex of this compound with a water molecule.
Table 2: Illustrative Energy Decomposition Analysis for a Hypothetical Dimer This table is illustrative and not based on published data for the specific compound.
| Interaction Energy Component | Energy (kcal/mol) |
|---|---|
| Electrostatic | -8.5 |
| Exchange-Repulsion | +10.2 |
| Polarization | -2.1 |
| Dispersion | -3.7 |
| Total Interaction Energy | -4.1 |
In addition to hydrogen bonding, π-π stacking interactions between the benzene rings could also play a role in the solid-state packing of this compound. Computational methods are well-suited to quantify the energy of these dispersion-dominated interactions. The presence of the ethyl group ortho to the amino group may induce some steric hindrance, potentially influencing the preferred crystal packing arrangement and the strength of intermolecular interactions, a hypothesis that could be explored through detailed computational modeling. mdpi.com
Applications in Advanced Organic Synthesis and Materials Chemistry
Utilization as a Synthetic Intermediate for Complex Molecules
The reactivity of the amino group and the ester functionalization, combined with the steric influence of the ethyl group at the 6-position, allows Ethyl 2-amino-6-ethylbenzoate to serve as a tailored building block in organic synthesis.
Precursor to Nitrogen-Containing Heterocycles
The structure of this compound is particularly well-suited for the construction of nitrogen-containing heterocyclic systems, which are core scaffolds in many biologically active molecules. The corresponding carboxylic acid, 2-amino-6-ethylbenzoic acid, is a key starting material in the synthesis of Paquinimod. google.com Paquinimod is an immunomodulating drug candidate that features a 1-methyl-2-oxo-1,2-dihydroquinoline core, a prominent nitrogen-containing heterocycle. google.com The synthesis of this quinoline (B57606) system relies on the specific arrangement of the amino and carboxyl groups found in the parent acid, for which this compound is a direct ester precursor.
The general utility of aminobenzoates and their derivatives in forming heterocycles is well-established. For instance, ethyl benzoate (B1203000) itself can be a starting point for synthesizing hydrazone derivatives, which can then be cyclized to form rings like tetrazoles. researchgate.net Furthermore, aminobenzoic acids are recognized as precursors to a variety of heterocycles, including those used in pharmaceuticals and materials science. researchgate.netuomus.edu.iq The presence of the ortho-amino group in relation to the ester makes this compound a prime candidate for condensation reactions to form fused heterocyclic systems like benzothiazoles or quinazolinones. researchgate.netnih.gov
Scaffolds for Agrochemical Derivatives
Derivatives of aminobenzoic acids are noted for their utility in the field of agrochemicals. jmchemsci.com While specific data on this compound in commercial agrochemicals is not prominent, its structural motifs are found in molecules with relevant applications. The broader class of benzoate esters and aminobenzoic acids has been explored for creating active compounds. For example, various benzoate derivatives are listed as components in agrochemical formulations, highlighting the importance of this chemical class. google.com The synthesis of 1,3,4-oxadiazole (B1194373) derivatives, a class of compounds known to exhibit insecticidal activity, can originate from benzoic acid precursors. researchgate.net The functional groups on this compound provide reactive sites for derivatization, allowing for the systematic modification of its structure to develop new potential agrochemical agents.
Building Blocks for Specialty Polymers and Copolymers
The bifunctional nature of this compound, possessing both a primary amine and an ester group, makes it a candidate for use as a monomer in the synthesis of specialty polymers. The amino group can react with compounds like carboxylic acids or acyl chlorides to form polyamide chains, while the ester group could be involved in transesterification polymerization processes. Such monomers are integral to creating polymers with tailored properties. For example, the incorporation of aromatic units like the one in this compound can enhance the thermal stability and mechanical strength of the resulting polymer. While the direct polymerization of this specific monomer is not widely documented, related bifunctional monomers are central to techniques like atom transfer radical polymerization (ATRP) for creating well-defined polymer structures, including star polymers. researchgate.net The use of ethyl acrylate (B77674) and other esters in polymerization is common, and the presence of the additional amino functionality on the ring offers a site for cross-linking or post-polymerization modification. sigmaaldrich.com
Coordination Chemistry of Amino Benzoate Ligands
The amino and carboxylate functionalities of amino benzoate derivatives allow them to act as effective ligands, binding to metal ions to form coordination complexes. google.com The study of these complexes is crucial for applications ranging from materials science to bioinorganic chemistry.
Metal Complexation Modes and Stability
Amino benzoate ligands can coordinate to metal ions in several ways due to the presence of both nitrogen and oxygen donor atoms. researchgate.netjmchemsci.com The carboxylate group can act as a monodentate ligand (binding through one oxygen), a bidentate ligand (binding through both oxygens to the same metal), or a bridging ligand (binding to two different metal ions). tandfonline.com The amino group provides an additional coordination site.
Research on the related ethyl 4-aminobenzoate (B8803810) shows its ability to form stable complexes with transition metals like Co(II), Ni(II), and Cu(II). jmchemsci.comjmchemsci.com In these cases, a ligand derived from two molecules of ethyl 4-aminobenzoate and one molecule of 1,2-benzenediamine was synthesized, which then coordinated with the metal ions. jmchemsci.comjmchemsci.com Spectroscopic and magnetic data suggested an octahedral geometry for the Co(II) and Cu(II) complexes and a tetrahedral geometry for the Ni(II) complex. jmchemsci.comjmchemsci.com The stability of these complexes is influenced by the chelate effect and the nature of the metal ion.
| Ligand Source | Metal Ion(s) | Proposed Geometry | Reference(s) |
| Ethyl 4-aminobenzoate derivative | Co(II), Cu(II) | Octahedral | jmchemsci.com, jmchemsci.com |
| Ethyl 4-aminobenzoate derivative | Ni(II) | Tetrahedral | jmchemsci.com, jmchemsci.com |
| 4-amino-2-hydroxybenzoic acid | Na(I) | Distorted Octahedral | tandfonline.com, researchgate.net |
| 2-aminobenzoic acid | K(I) | Octacoordinated | tandfonline.com, researchgate.net |
Structural Aspects of Metal-Ligand Adducts
X-ray diffraction studies on complexes of related amino benzoate ligands provide detailed insight into their structural arrangements. For example, the crystal structure of sodium 4-amino-2-hydroxybenzoate (B10774363) dihydrate reveals a polymeric chain where the sodium ions are linked by the tridentate aminobenzoate ligands. tandfonline.com In this structure, the sodium ion is in a distorted octahedral environment, coordinated to five oxygen atoms and one nitrogen atom. tandfonline.comresearchgate.net
In another example, potassium 2-aminobenzoate (B8764639) monohydrate, the potassium atom is octacoordinated, bonding to five carboxylate oxygen atoms and three water molecules. tandfonline.com The 2-aminobenzoate ligand in this complex acts in a pentadentate fashion, bridging multiple metal centers to form a polymeric network stabilized by hydrogen bonds. tandfonline.comresearchgate.net The distance between the potassium atoms in the polymeric chain is 3.7450(10) Å. tandfonline.com These structures demonstrate the versatility of aminobenzoate ligands in forming diverse and stable metal-organic frameworks.
| Complex | Metal Coordination Number | Key Structural Features | K-K Distance (Å) | Reference(s) |
| Sodium 4-amino-2-hydroxybenzoate dihydrate | 6 (Octahedral) | Polymeric chain; tridentate ligand | N/A | tandfonline.com, researchgate.net |
| Potassium 2-aminobenzoate monohydrate | 8 | Polymeric chain; pentadentate ligand; bridging water molecules | 3.7450(10) | tandfonline.com |
Historical Perspective and Evolution of Research on Substituted Benzoates
Early Synthetic Discoveries
The synthesis of substituted benzoates, particularly aminobenzoates, has been a subject of extensive research. Early methods for producing esters involved the direct esterification of a substituted benzoic acid with an alcohol, a reaction often catalyzed by a strong acid. The synthesis of Ethyl 2-amino-6-ethylbenzoate follows this classical pathway, beginning with the preparation of its precursor, 2-amino-6-ethylbenzoic acid.
Historically, the synthesis of 2-amino-6-ethylbenzoic acid proved to be challenging, often resulting in low yields and the formation of undesirable regioisomers. google.com Early documented routes included methods starting from 4-ethylisatin or the nitration of 2-ethylaniline. google.com The 4-ethylisatin route involved a cyclization reaction in concentrated sulfuric acid, a process that was difficult to manage on a larger scale. google.com The alternative, starting with 2-ethylaniline, required a low-yield hydrolysis of an ortho di-substituted benzonitrile, making it inefficient. google.com
The evolution of synthetic chemistry brought forth more refined and efficient methods. A significant advancement was the development of a route starting from 3-nitrophthalic acid, which could be converted to 2-acetyl-6-nitrobenzoic acid in high yield. google.com Subsequent research focused on the reduction of this intermediate. One innovative approach involves a one-step catalytic hydrogenation of the triethylammonium (B8662869) salt of 2-acetyl-6-nitrobenzoic acid using a Raney-Ni catalyst in water, which efficiently yields 2-amino-6-ethylbenzoic acid. acs.orgfigshare.com Another patented method describes the reduction of 7-amino-3-methylphtalide (derived from 2-acetyl-6-nitrobenzoic acid) using a palladium or Raney nickel catalyst to produce the desired acid. google.com
Once 2-amino-6-ethylbenzoic acid is obtained, the final step is a Fischer-Speier esterification. This involves reacting the acid with ethanol (B145695) in the presence of a catalytic amount of a strong acid, such as sulfuric acid. The mixture is typically heated under reflux to drive the reaction towards completion. libretexts.org The general principle of this esterification is well-established and widely used for synthesizing various aminobenzoate esters. researchgate.netacs.org
Table 7.1: Evolution of Synthetic Routes for 2-Amino-6-ethylbenzoic Acid
| Precursor | Method | Challenges / Advantages | Reference |
| 4-Ethylisatin | Cyclization in conc. H₂SO₄ | Difficult to scale up | google.com |
| 2-Ethylaniline | Nitration followed by hydrolysis | Low yield, formation of regioisomers | google.com |
| 2-Acetyl-6-nitrobenzoic acid | One-step catalytic hydrogenation | High efficiency, scalable | acs.orgfigshare.com |
| 7-Amino-3-methylphtalide | Catalytic hydrogenation (Pd or RaNi) | High yield, avoids harsh conditions | google.com |
Advancements in Analytical Characterization
The structural elucidation and purity assessment of synthetic compounds like this compound rely on a suite of advanced analytical techniques. The characterization of substituted aminobenzoates is well-documented, with methods such as Fourier-transform infrared (FT-IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry being standard practice. researchgate.netnih.gov
FT-IR Spectroscopy: This technique is used to identify the functional groups present in the molecule. For this compound, the IR spectrum is expected to show characteristic absorption bands. These include N-H stretching vibrations for the primary amine group, a strong C=O stretching band for the ester functional group, and various C-H and C=C stretching and bending vibrations corresponding to the aromatic ring and the ethyl substituents. researchgate.netdergipark.org.tr
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum would reveal distinct signals for the protons of the two different ethyl groups (one on the ring and one in the ester), the aromatic protons, and the protons of the amino group. The ethyl groups would typically appear as a characteristic quartet and triplet pattern.
¹³C NMR: The carbon NMR spectrum would show separate signals for each unique carbon atom, including the carbonyl carbon of the ester, the carbons of the benzene (B151609) ring, and the carbons of the two ethyl groups. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the amino and ethyl substituents. researchgate.netdergipark.org.trmdpi.com
Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.
While specific experimental spectra for this compound are not widely published, the expected values can be inferred from detailed studies on analogous compounds like ethyl 4-aminobenzoate (B8803810) and other aminobenzoic acid derivatives. nih.govresearchgate.netchegg.com
Table 7.2: Typical Analytical Data for Characterizing Substituted Ethyl Aminobenzoates
| Technique | Functional Group / Atom | Expected Signal / Characteristic Peak | Reference |
| FT-IR | Amino (N-H) | Stretching vibrations (~3300-3500 cm⁻¹) | researchgate.netdergipark.org.tr |
| Ester (C=O) | Strong stretching vibration (~1680-1730 cm⁻¹) | nih.gov | |
| Aromatic (C-H) | Stretching and bending vibrations | researchgate.net | |
| ¹H NMR | Ethyl Ester (-OCH₂CH₃) | Quartet (~4.3 ppm) and Triplet (~1.3 ppm) | chegg.com |
| Aromatic Protons | Signals in the aromatic region (~6.5-8.0 ppm) | chegg.com | |
| Amino Protons (-NH₂) | Broad singlet, chemical shift can vary | dergipark.org.tr | |
| ¹³C NMR | Carbonyl Carbon (-COO-) | Signal around ~166 ppm | nih.gov |
| Aromatic Carbons | Signals in the range of ~110-150 ppm | mdpi.com |
Emerging Research Frontiers
The research landscape for this compound and its parent acid is primarily driven by their application as key building blocks in the synthesis of high-value, biologically active molecules. The strategic placement of the amino and ethyl groups on the benzoate (B1203000) core makes it a valuable intermediate in medicinal chemistry.
A major research frontier is its use as a crucial starting material for the synthesis of Paquinimod (N,5-diethyl-1,2-dihydro-4-hydroxy-1-methyl-2-oxo-N-phenyl-3-quinolinecarboxamide). google.comacs.org Paquinimod is an immunomodulatory compound that has been investigated in clinical trials for the treatment of autoimmune diseases such as systemic lupus erythematosus (SLE). google.comacs.org The development of efficient and scalable syntheses for 2-amino-6-ethylbenzoic acid is directly linked to making this promising therapeutic agent more accessible. acs.orgfigshare.com
Furthermore, 2-amino-6-ethylbenzoic acid serves as a precursor for other pharmacologically active substances, such as carbamoyl (B1232498) benzoates . google.com This class of compounds has been explored for a wide range of therapeutic activities. Research into related structures has shown that carbamoyl benzoates can act as potent inhibitors of enzymes like Rho-associated kinase (ROCK), which are targets for cardiovascular diseases. nih.gov Other derivatives are investigated for their anti-inflammatory and analgesic properties or as cholinesterase inhibitors for treating nervous system conditions. researchgate.netgoogle.com
The dual functionality of the aminobenzoic acid structure also opens up frontiers beyond pharmaceuticals. Derivatives of aminobenzoic acids are utilized in the development of dyes, agrochemicals, and advanced materials. chemimpex.com The specific substitution pattern of this compound could be exploited to create novel polymers or materials with unique electronic or photophysical properties, representing an ongoing area of exploration in materials science.
Q & A
Q. What are the standard synthetic routes for Ethyl 2-amino-6-ethylbenzoate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves two key steps: (1) esterification of a benzoic acid precursor (e.g., 2-amino-6-ethylbenzoic acid) using ethanol and a strong acid catalyst (e.g., concentrated H₂SO₄) under reflux conditions, and (2) introduction of the amino group via reductive amination or electrophilic substitution. Optimization can include varying catalyst concentration (e.g., 1–5% H₂SO₄), temperature (70–90°C), and reaction time (4–8 hours). Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) should monitor intermediate purity .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify ester carbonyl (~170 ppm in ¹³C NMR), ethyl groups (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂ in ¹H NMR), and aromatic protons (δ 6.5–7.5 ppm).
- IR Spectroscopy : Confirm C=O stretch (~1720 cm⁻¹) and N-H stretches (~3300–3500 cm⁻¹).
- Mass Spectrometry : Molecular ion peak (m/z ~179.22) and fragmentation patterns validate the structure .
Q. What in vitro models are appropriate for preliminary assessment of this compound’s antimicrobial activity?
- Methodological Answer : Use broth microdilution assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains. Determine minimum inhibitory concentrations (MICs) and compare with standard antibiotics (e.g., ampicillin). Include solvent controls (e.g., DMSO) to rule out vehicle interference .
Advanced Research Questions
Q. How can multi-step synthesis be designed to improve yield and purity when introducing functional groups?
- Methodological Answer :
- Protection-Deprotection : Use tert-butoxycarbonyl (Boc) groups to protect the amino group during esterification, then deprotect with trifluoroacetic acid.
- Catalytic Coupling : Employ Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for regioselective substitution.
- Purification : Isolate intermediates via flash chromatography (silica gel, hexane/ethyl acetate gradient) and validate purity with HPLC .
Q. What methodologies assess the compound’s stability in pharmaceutical formulations?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Incubate in buffers (pH 1–9) at 40°C/75% relative humidity (RH) for 4 weeks. Analyze degradation via LC-MS.
- Polymer Encapsulation : Test stability in ethyl cellulose matrices (5–20% w/w) to delay hydrolysis. Use Arrhenius kinetics (25–60°C) to extrapolate shelf life .
Q. How should researchers resolve contradictory data on anti-inflammatory efficacy across studies?
- Methodological Answer :
- Meta-Analysis : Systematically review variables (e.g., dosage, cell lines, assay protocols).
- Standardized Assays : Re-evaluate COX-1/COX-2 inhibition in parallel with cytokine profiling (IL-6, TNF-α) under controlled conditions.
- Statistical Reconciliation : Apply mixed-effects models to account for inter-study variability and publication bias .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
